N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide
Description
5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C24H31N3O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H31N3O5/c1-5-24(3,4)17-6-8-18(9-7-17)25-26-23(28)22-13-11-20(32-22)15-31-19-10-12-21(27(29)30)16(2)14-19/h10-14,17H,5-9,15H2,1-4H3,(H,26,28) |
InChI Key |
SPJBMPBZPKZUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)[N+](=O)[O-])C)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furohydrazide core: This can be achieved through the reaction of a suitable furan derivative with hydrazine under controlled conditions.
Introduction of the cyclohexylidene group: This step involves the reaction of the furohydrazide intermediate with a cyclohexanone derivative.
Attachment of the nitrophenoxy methyl group: This is typically done through a nucleophilic substitution reaction, where the nitrophenoxy methyl group is introduced using a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenoxy methyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: The compound could be explored for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Nitrophenoxy)methyl]-2-furohydrazide
- N-[4-(tert-Butyl)cyclohexylidene]-2-furohydrazide
Uniqueness
5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
